Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate
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Overview
Description
Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate is a synthetic organic compound with the molecular formula C14H25N3O3 and a molecular weight of 283.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a triazaspiro core and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate under controlled conditions . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction parameters and purification processes .
Chemical Reactions Analysis
Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the specific structural features of the compound .
Comparison with Similar Compounds
Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds also feature a spirocyclic core but differ in their oxindole moiety, which imparts different biological activities.
Spirocyclic lactams: These compounds have a lactam ring in their structure, leading to distinct reactivity and applications.
Spirocyclic piperidines: These compounds contain a piperidine ring, which influences their pharmacological properties.
The uniqueness of this compound lies in its triazaspiro core and tert-butyl ester group, which confer specific chemical reactivity and potential biological activities .
Properties
IUPAC Name |
tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-4-5-14(10-17)6-7-15-11(18)9-16-14/h16H,4-10H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMKUFIERCGSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC(=O)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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